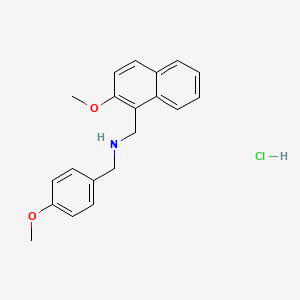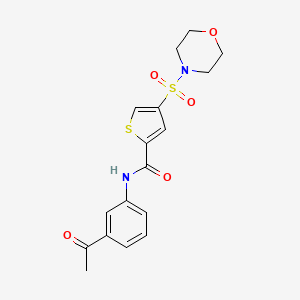
N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Descripción general
Descripción
N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as AMI-1, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer research. This compound has been shown to inhibit the activity of an enzyme called histone deacetylase 6 (HDAC6), which is involved in regulating gene expression and cell division. In
Mecanismo De Acción
N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide works by binding to the active site of HDAC6, preventing it from removing acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, which in turn leads to changes in gene expression and cell division. The exact mechanism by which this compound induces apoptosis in cancer cells is not fully understood, but it is thought to involve the activation of signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, and to reduce inflammation in animal models of arthritis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in lab experiments is its specificity for HDAC6. Unlike other HDAC inhibitors, which can target multiple HDAC enzymes, this compound specifically targets HDAC6. This makes it a useful tool for studying the role of HDAC6 in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This means that higher concentrations of the compound may be required to achieve the desired effects, which can increase the risk of off-target effects.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of more potent analogs of the compound, which could improve its effectiveness as a therapeutic agent. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, further research is needed to fully understand the mechanism by which this compound induces apoptosis in cancer cells, which could lead to the development of more effective cancer treatments.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been shown to have potential as a therapeutic agent for cancer treatment. HDAC6 has been implicated in the progression of several types of cancer, including breast, lung, and prostate cancer. Inhibition of HDAC6 activity by this compound has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. This compound has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-12(20)13-3-2-4-14(9-13)18-17(21)16-10-15(11-25-16)26(22,23)19-5-7-24-8-6-19/h2-4,9-11H,5-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAARASQTKIGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4410482.png)
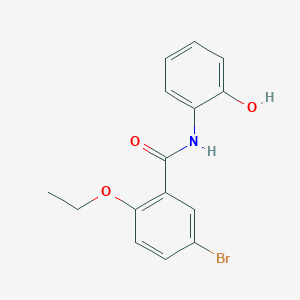
![2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4410503.png)
![5-chloro-2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4410510.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410518.png)
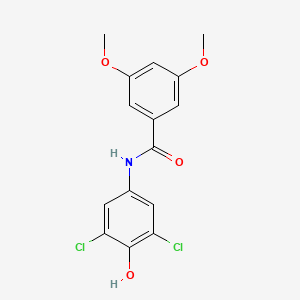
![1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4410527.png)
![4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4410529.png)
![4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410530.png)
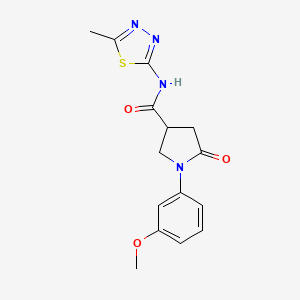
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)
![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4410566.png)
![4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B4410570.png)
